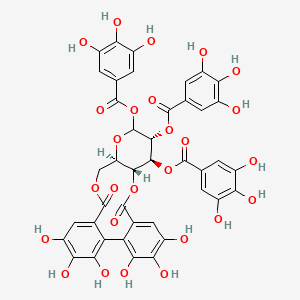

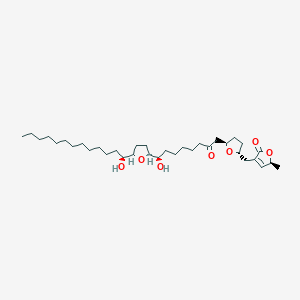

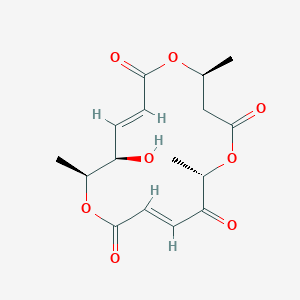

Tellimagrandin II

カタログ番号 B1254585

分子量: 938.7 g/mol

InChIキー: JCGHAEBIBSEQAD-WZASNERQSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tellimagrandin II is a natural product found in Geum calthifolium, Rubus pungens, and other organisms with data available.

科学的研究の応用

Enzymatic Synthesis and Ellagitannin Biosynthesis

- Enzymatic Synthesis: Tellimagrandin II is produced through enzymatic synthesis involving a phenol oxidase isolated from the leaves of Tellima grandiflora. This enzyme catalyzes the oxidation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose to tellimagrandin II, a crucial intermediate in ellagitannin biosynthesis (Niemetz & Gross, 2003).

- Ellagitannin Biosynthesis: Further studies demonstrate the role of a laccase-type phenol oxidase in converting tellimagrandin II to cornusiin E, another ellagitannin, highlighting the sequential enzymatic reactions in ellagitannin biosynthesis (Niemetz & Gross, 2003).

Inhibition of Photosynthetic Processes

- Tellimagrandin II, identified in Myriophyllum spicatum, acts as an inhibitor of photosystem II in photoautotrophs. This discovery underscores its potential as an allelochemical, affecting photosynthesis and exoenzyme activities in various organisms (Leu et al., 2002).

Synthetic Pathways and Chemical Synthesis

- Research has also focused on the chemical synthesis of tellimagrandin II, revealing insights into ellagitannin chemistry and providing pathways for the synthesis of this and related compounds (Feldman & Sahasrabudhe, 1999).

Anti-Tumor Properties and Cellular Effects

- Studies have explored the anti-tumor properties of tellimagrandin II, particularly its effects on human leukemia cells and its potential in influencing drug efficacy and hematopoiesis processes (Yi et al., 2004).

Potential in Treating Methicillin-Resistant Staphylococcus Aureus (MRSA)

- Tellimagrandin II, extracted from Rosa canina L., has been shown to reduce the minimum inhibitory concentration of beta-lactams in MRSA, suggesting its utility in restoring the effectiveness of certain antibiotics against resistant strains (Shiota et al., 2000).

Allelopathic Activity and Ecological Impact

- The allelopathic activity of tellimagrandin II, particularly in the context of aquatic ecosystems, has been a subject of research, illuminating its role in the interaction between plants and their environment (Gross et al., 1996).

特性

製品名 |

Tellimagrandin II |

|---|---|

分子式 |

C41H30O26 |

分子量 |

938.7 g/mol |

IUPAC名 |

[(10R,11S,12R,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41?/m1/s1 |

InChIキー |

JCGHAEBIBSEQAD-WZASNERQSA-N |

異性体SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

同義語 |

tellimagrandin II |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1254502.png)

![(Z)-4-[(1S,2S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1254513.png)

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)

![1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1254527.png)